4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione
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Overview
Description
4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione is an organic compound belonging to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of methoxy and methyl groups on the indene structure imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and methylcyclopentadiene.
Aldol Condensation: The first step involves an aldol condensation reaction between 4-methoxybenzaldehyde and methylcyclopentadiene in the presence of a base such as sodium hydroxide. This reaction forms an intermediate product.
Cyclization: The intermediate product undergoes cyclization under acidic conditions to form the indene ring structure.
Oxidation: The final step involves the oxidation of the indene ring to introduce the dione functionality. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione functionality to diol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and methyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of diols or alcohols.
Substitution: Formation of halogenated derivatives or substituted indenes.
Scientific Research Applications
4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-1H-indene-1,3(2H)-dione: Lacks the methyl group at the 7-position.
7-Methyl-1H-indene-1,3(2H)-dione: Lacks the methoxy group at the 4-position.
1H-indene-1,3(2H)-dione: Lacks both the methoxy and methyl groups.
Uniqueness
4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
50919-86-3 |
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Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4-methoxy-7-methylindene-1,3-dione |
InChI |
InChI=1S/C11H10O3/c1-6-3-4-9(14-2)11-8(13)5-7(12)10(6)11/h3-4H,5H2,1-2H3 |
InChI Key |
GFONYYFTZWJJOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)CC(=O)C2=C(C=C1)OC |
Origin of Product |
United States |
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